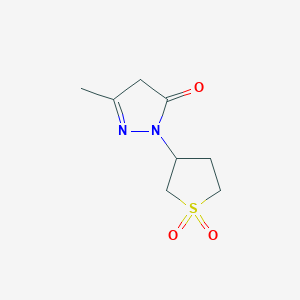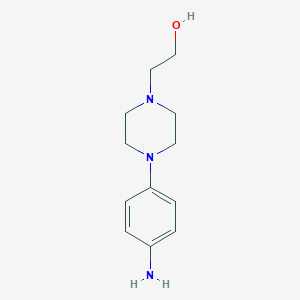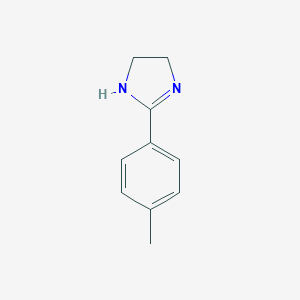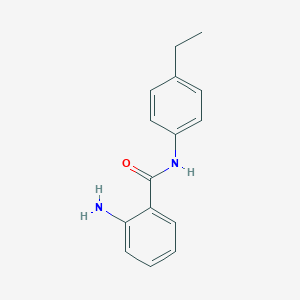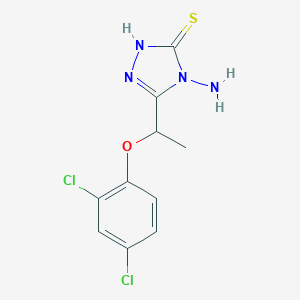
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione, also known as DACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of the triazole family of compounds and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiviral, and anticancer properties. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied as a potential antifungal agent against Candida albicans and Aspergillus fumigatus. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied for its potential anticancer properties against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemische Und Physiologische Effekte
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. One potential area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of fungal and viral infections. Another area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione and its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acrylate, followed by a cyclization reaction with thiosemicarbazide. The resulting product is then treated with sodium hydroxide to yield the final product, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. The synthesis method has been optimized to yield high purity and high yield of the final product.
Eigenschaften
CAS-Nummer |
115398-70-4 |
|---|---|
Produktname |
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione |
Molekularformel |
C10H10Cl2N4OS |
Molekulargewicht |
305.18 g/mol |
IUPAC-Name |
4-amino-3-[1-(2,4-dichlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(9-14-15-10(18)16(9)13)17-8-3-2-6(11)4-7(8)12/h2-5H,13H2,1H3,(H,15,18) |
InChI-Schlüssel |
ZVLXVPQNFCLEFV-UHFFFAOYSA-N |
SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



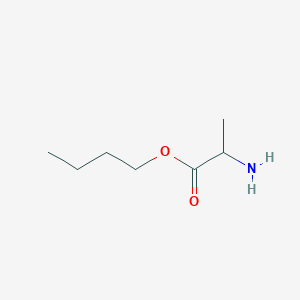
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
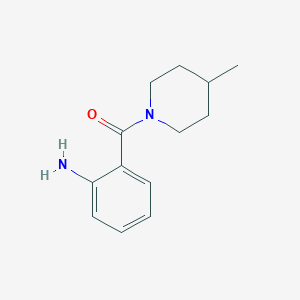
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
